1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea
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Description
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Urea derivatives are synthesized through various chemical reactions, focusing on their potential as intermediates in the development of pharmaceuticals and materials. For instance, novel synthesis methods have been developed for dihydrouracils and dihydropyrimidinones, indicating the importance of urea compounds in medicinal chemistry and materials science. These methods emphasize the versatility of urea derivatives in synthesizing complex molecules under mild conditions, demonstrating their broad applicability in chemical synthesis (Bukhari et al., 2022), (Khouili et al., 2021).
Biological Evaluation
Urea derivatives exhibit significant biological activities, including antiproliferative effects against various cancer cell lines. The study of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has shown promising results in inhibiting the growth of cancer cells, highlighting the potential of urea-based compounds in cancer therapy (Jian Feng et al., 2020).
Environmental Applications
The degradation of environmental pollutants, such as dibenzo-p-dioxin and dibenzofuran, involves enzymes that can break down these harmful compounds. Studies on enzymes like 2,2',3-trihydroxybiphenyl dioxygenase from Sphingomonas sp. strain RW1 reveal the mechanism by which certain bacteria can decompose toxic aromatic compounds, offering insights into bioremediation strategies for cleaning up contaminated sites (Happe et al., 1993).
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21-13-17(24-22(27)23-10-4-7-16-5-2-1-3-6-16)15-25(21)18-8-9-19-20(14-18)29-12-11-28-19/h1-3,5-6,8-9,14,17H,4,7,10-13,15H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAYCQDALIMPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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